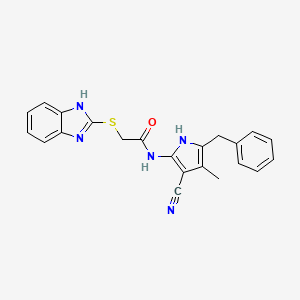
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrrole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.
Sulfanyl Bridge Formation: The benzodiazole can be functionalized with a thiol group, which is then reacted with a suitable electrophile to form the sulfanyl bridge.
Pyrrole Ring Synthesis: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other pyrrole-forming reactions.
Coupling Reactions: The benzodiazole and pyrrole moieties are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl bridge or the pyrrole ring.
Reduction: Reduction reactions could target the cyano group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert cyano groups to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrole Derivatives: Compounds featuring pyrrole rings.
Sulfanyl-Linked Compounds: Molecules with similar sulfanyl bridges.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE lies in its combination of benzodiazole and pyrrole moieties linked by a sulfanyl bridge, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H19N5OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-14-16(12-23)21(24-19(14)11-15-7-3-2-4-8-15)27-20(28)13-29-22-25-17-9-5-6-10-18(17)26-22/h2-10,24H,11,13H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
XYCHWOHMZIIDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















